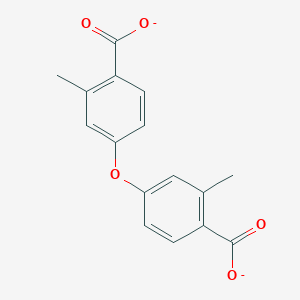
Benzoic acid, 4,4'-oxybis-, 1,1'-dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester is an organic compound with the molecular formula C16H14O5. It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an oxygen atom, and both carboxyl groups are esterified with methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester typically involves the esterification of 4,4’-oxybis(benzoic acid) with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
4,4’-oxybis(benzoic acid)+2CH3OHH2SO4benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester+2H2O
Industrial Production Methods
In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of a strong acid or base.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Major Products
Hydrolysis: 4,4’-oxybis(benzoic acid) and methanol.
Reduction: 4,4’-oxybis(benzyl alcohol).
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer and stabilizer.
Mechanism of Action
The mechanism of action of benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, altering their function. The ester groups can undergo hydrolysis, releasing the active benzoic acid moieties, which can then exert their effects on various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-oxybis(benzoic acid): The parent compound, which lacks the ester groups.
Dimethyl biphenyl-4,4’-dicarboxylate: A similar esterified compound with a biphenyl core.
4,4’-sulfonyldibenzoic acid: A structurally similar compound with a sulfone linkage instead of an ether linkage.
Uniqueness
Benzoic acid, 4,4’-oxybis-, 1,1’-dimethyl ester is unique due to its ether linkage connecting two benzoic acid moieties and the presence of ester groups. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H12O5-2 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
4-(4-carboxylato-3-methylphenoxy)-2-methylbenzoate |
InChI |
InChI=1S/C16H14O5/c1-9-7-11(3-5-13(9)15(17)18)21-12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)/p-2 |
InChI Key |
VFJHOSQOMVTCEJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C(=O)[O-])C)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



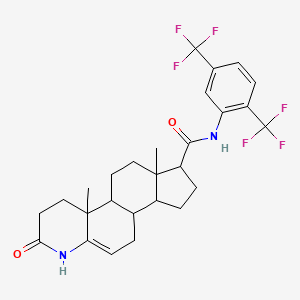
![n-[(3,4-Dichlorophenyl)methyl]-6,7,8-trimethoxy-4-quinazolinamine](/img/structure/B12285222.png)
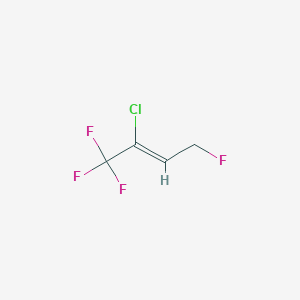
![11-Amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B12285235.png)
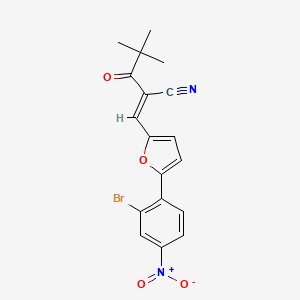
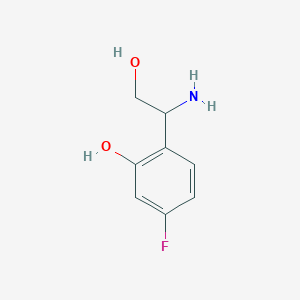
![7-Amino-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one](/img/structure/B12285249.png)
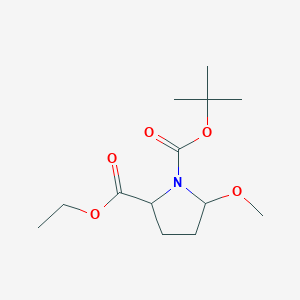

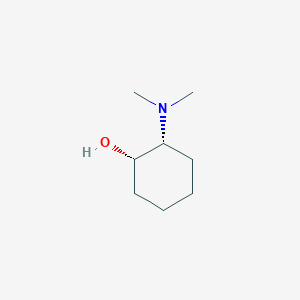


![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
